1-Cyclopentyl-2-piperazinone trifluoroacetate
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Overview
Description
1-Cyclopentyl-2-piperazinone trifluoroacetate is a chemical compound with the molecular formula C11H17F3N2O3. It is a solid substance commonly used in early discovery research due to its unique chemical properties .
Scientific Research Applications
1-Cyclopentyl-2-piperazinone trifluoroacetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-piperazinone trifluoroacetate typically involves the reaction of cyclopentylamine with piperazine under controlled conditions. The reaction is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-piperazinone trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl-2-piperazinone derivatives, while substitution reactions can produce a wide range of substituted piperazinone compounds .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-piperazinone trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentyl-2-piperazinone trifluoroacetate can be compared with other similar compounds such as:
- 1-Cyclohexylpiperazin-2-one trifluoroacetate
- 1-(2,2,2-Trifluoroethyl)-2-piperazinone
- 1-(2-Fluorobenzyl)-2-piperazinone hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific trifluoroacetate group, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
1-cyclopentylpiperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXPKITUZJOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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